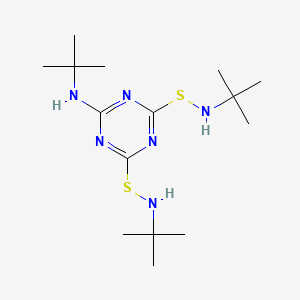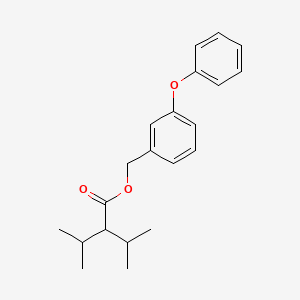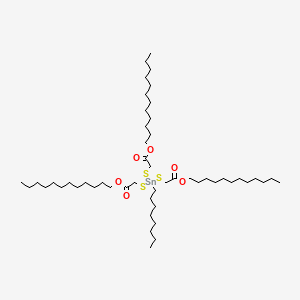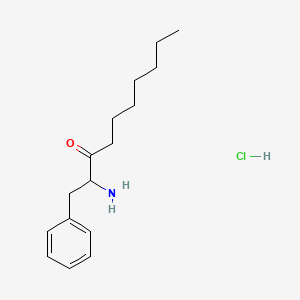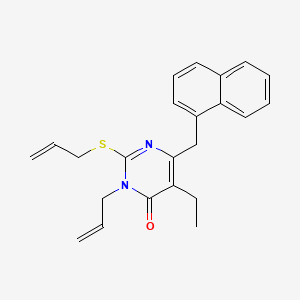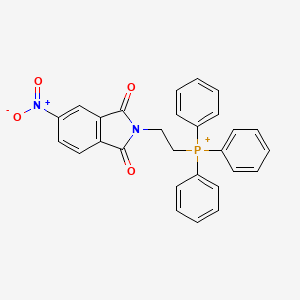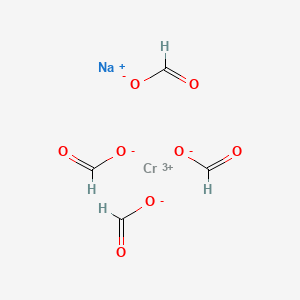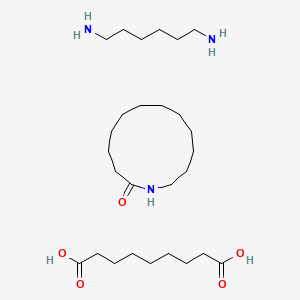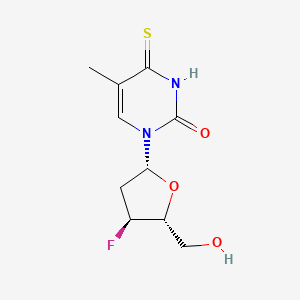
Thymidine, 3'-deoxy-3'-fluoro-4-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thymidine, 3’-deoxy-3’-fluoro-4-thio- is a modified nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and molecular biology This compound is structurally similar to thymidine, a natural nucleoside found in DNA, but with specific modifications that enhance its chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-fluoro-4-thio- typically involves multiple steps, starting from commercially available thymidine. The key steps include:
Fluorination: Introduction of the fluorine atom at the 3’ position is achieved through nucleophilic substitution reactions. Common reagents include diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Thio Modification: The sulfur atom is introduced at the 4’ position through thiolation reactions. This can be achieved using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10).
Industrial Production Methods
Industrial production of Thymidine, 3’-deoxy-3’-fluoro-4-thio- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Thymidine, 3’-deoxy-3’-fluoro-4-thio- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH4).
Substitution: The fluorine atom at the 3’ position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Varied products depending on the nucleophile used
科学研究应用
Thymidine, 3’-deoxy-3’-fluoro-4-thio- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms due to its structural similarity to natural thymidine.
Medicine: Investigated for its potential as an antiviral and anticancer agent. Its unique modifications allow it to interfere with viral replication and cancer cell proliferation.
Industry: Utilized in the development of diagnostic tools and imaging agents, particularly in positron emission tomography (PET) imaging.
作用机制
The mechanism of action of Thymidine, 3’-deoxy-3’-fluoro-4-thio- involves its incorporation into DNA during replication. The presence of the fluorine and sulfur atoms disrupts normal DNA synthesis and repair processes, leading to cell cycle arrest and apoptosis in rapidly dividing cells. This makes it particularly effective against cancer cells and viruses that rely on rapid replication.
相似化合物的比较
Similar Compounds
3’-Deoxy-3’-fluorothymidine (FLT): A fluorinated analog used in PET imaging to assess cell proliferation.
4’-Thio-thymidine: A sulfur-modified analog with potential antiviral properties.
Uniqueness
Thymidine, 3’-deoxy-3’-fluoro-4-thio- combines both fluorine and sulfur modifications, providing a unique set of chemical and biological properties. This dual modification enhances its stability and efficacy compared to other single-modified analogs, making it a valuable tool in both research and therapeutic applications.
属性
CAS 编号 |
124903-20-4 |
|---|---|
分子式 |
C10H13FN2O3S |
分子量 |
260.29 g/mol |
IUPAC 名称 |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one |
InChI |
InChI=1S/C10H13FN2O3S/c1-5-3-13(10(15)12-9(5)17)8-2-6(11)7(4-14)16-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,17)/t6-,7+,8+/m0/s1 |
InChI 键 |
RHBTTWULFWNOBZ-XLPZGREQSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)F |
规范 SMILES |
CC1=CN(C(=O)NC1=S)C2CC(C(O2)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-Chloro-4-[(4-hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B12687360.png)
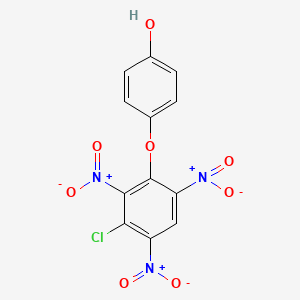

![(p-Chlorobenzyl)dimethyl[3-[(1-oxooctadecyl)amino]propyl]ammonium chloride](/img/structure/B12687381.png)
